

High-Yield Synthesis of DL-Tetrazol-5-ylglycine: Application Notes and Protocols

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Compound of Interest		
Compound Name:	(RS)-(Tetrazol-5-yl)glycine	
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Introduction

DL-Tetrazol-5-ylglycine is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. Its unique structure, featuring a tetrazole ring as a bioisostere for a carboxylic acid group, makes it a valuable tool in neuroscience research and a lead compound for the development of novel therapeutics targeting the central nervous system. The synthesis of DL-tetrazol-5-ylglycine can be achieved through various methods. This document provides detailed protocols for two established high-yield synthesis routes, allowing for the consistent and efficient production of this important compound for research and development purposes. The methods described are based on the work of Lunn et al. (1992), published in the Journal of Medicinal Chemistry.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis routes for DL-tetrazol-5-ylglycine, facilitating a direct comparison of their efficiency and key parameters.



Parameter	Method 1: Sodium Azide in DMF	Method 2: Tri-n-butyltin Azide
Starting Material	Ethyl 2-cyano-2- oximinoacetate	Ethyl 2-cyano-2- (methoxyimino)acetate
Key Reagents	Sodium azide (NaN ₃), Platinum(IV) oxide (PtO ₂)	Tri-n-butyltin azide (Bu₃SnN₃), Platinum(IV) oxide (PtO₂)
Overall Yield	Not explicitly stated, but individual step yields are high	Not explicitly stated, but individual step yields are provided
Purity of Final Product	Generally purer product reported[1]	Requires careful purification
Key Reaction Conditions	- Tetrazole formation: 70 °C, 30 h- Hydrogenation: Room Temperature	- Tetrazole formation: 80 °C, 5 h- Hydrogenation: Room Temperature
Safety Considerations	Caution with heating sodium azide solutions in DMF[1]	Tri-n-butyltin azide is relatively heat stable[1]

Experimental Protocols Method 1: Synthesis via Sodium Azide

This method involves the construction of the tetrazole ring from a cyano-oxime precursor using sodium azide, followed by hydrolysis and catalytic hydrogenation. This route is noted for yielding a purer final product.[1]

Step 1: Synthesis of Ethyl 2-oximino-2-(2H-tetrazol-5-yl)acetate (8)

- To a solution of ethyl 2-cyano-2-oximinoacetate (7) (1.42 g, 10 mmol) in dimethylformamide (DMF, 20 mL), add sodium azide (0.78 g, 12 mmol).
- Heat the mixture at 70 °C for 30 hours.
- Cool the reaction mixture and pour it into a mixture of ice water (100 mL) and concentrated hydrochloric acid (2 mL).



- Extract the aqueous solution with ethyl acetate (3 x 50 mL).
- Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
- Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure ethyl 2-oximino-2-(2H-tetrazol-5-yl)acetate (8).
 - Yield: 1.48 g (80%)
 - Melting Point: 158-160 °C

Step 2: Synthesis of 2-Oximino-2-(2H-tetrazol-5-yl)acetic Acid (9)

- To a solution of ethyl 2-oximino-2-(2H-tetrazol-5-yl)acetate (8) (1.85 g, 10 mmol) in ethanol (20 mL), add a 1 N aqueous solution of sodium hydroxide (22 mL, 22 mmol).
- Stir the mixture at room temperature for 3 hours.
- Acidify the solution to pH 1 with concentrated hydrochloric acid.
- Extract the aqueous solution with ethyl acetate (3 x 50 mL).
- Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-oximino-2-(2H-tetrazol-5-yl)acetic acid (9).
 - Yield: 1.4 g (89%)
 - Melting Point: 185 °C (decomposes)

Step 3: Synthesis of DL-Tetrazol-5-ylglycine (5)

- Dissolve 2-oximino-2-(2H-tetrazol-5-yl)acetic acid (9) (1.57 g, 10 mmol) in water (100 mL).
- Add platinum(IV) oxide (0.1 g) to the solution.
- Hydrogenate the mixture at an initial pressure of 50 psi for 3 hours.



- Filter the catalyst from the reaction mixture, ensuring that the precipitated product is not lost during this process.
- Concentrate the filtrate under reduced pressure to yield DL-tetrazol-5-ylglycine (5).
 - Yield: 1.0 g (70%)
 - Melting Point: 190 °C (decomposes)
 - Elemental Analysis: Calculated for C₃H₅N₅O₂: C, 25.18; H, 3.52; N, 48.94. Found: C,
 25.33; H, 3.52; N, 48.71.

Method 2: Synthesis via Tri-n-butyltin Azide

This alternative route utilizes the more heat-stable tri-n-butyltin azide for the tetrazole ring formation on a methylated oxime precursor.

Step 1: Synthesis of Ethyl 2-cyano-2-(methoxyimino)acetate (10)

- To a suspension of ethyl 2-cyano-2-oximinoacetate (7) (14.2 g, 100 mmol) and potassium carbonate (27.6 g, 200 mmol) in acetone (200 mL), add methyl iodide (14.2 g, 100 mmol).
- Stir the mixture at room temperature for 18 hours.
- Filter the reaction mixture and concentrate the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether, wash with water, then with brine, and dry over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to give ethyl 2-cyano-2-(methoxyimino)acetate (10).
 - Yield: 13.8 g (88%)

Step 2: Synthesis of Ethyl 2-(methoxyimino)-2-(2H-tetrazol-5-yl)acetate (11)

Heat a mixture of ethyl 2-cyano-2-(methoxyimino)acetate (10) (1.56 g, 10 mmol) and tri-n-butyltin azide (3.32 g, 10 mmol) at 80 °C for 5 hours.



• Cool the mixture and purify by chromatography on silica gel, eluting with a 1:1 mixture of ethyl acetate and hexane, to afford ethyl 2-(methoxyimino)-2-(2H-tetrazol-5-yl)acetate (11).

Yield: 1.4 g (70%)

Melting Point: 83-85 °C

Step 3: Synthesis of 2-(Methoxyimino)-2-(2H-tetrazol-5-yl)acetic Acid (12)

• To a solution of ethyl 2-(methoxyimino)-2-(2H-tetrazol-5-yl)acetate (11) (1.99 g, 10 mmol) in diethyl ether (50 mL), add a solution of hydrogen chloride in diethyl ether.

• Stir the mixture until precipitation is complete.

• Filter the solid and wash with diethyl ether to yield 2-(methoxyimino)-2-(2H-tetrazol-5-yl)acetic acid (12).

Yield: 1.2 g (70%)

Melting Point: 145 °C (decomposes)

Step 4: Synthesis of DL-Tetrazol-5-ylglycine (5)

 Dissolve 2-(methoxyimino)-2-(2H-tetrazol-5-yl)acetic acid (12) (1.71 g, 10 mmol) in water (100 mL).

Add platinum(IV) oxide (0.1 g) to the solution.

Hydrogenate the mixture at an initial pressure of 50 psi for 3 hours.

Filter the catalyst from the reaction mixture.

Concentrate the filtrate under reduced pressure to yield DL-tetrazol-5-ylglycine (5).

Yield: 1.0 g (70%)

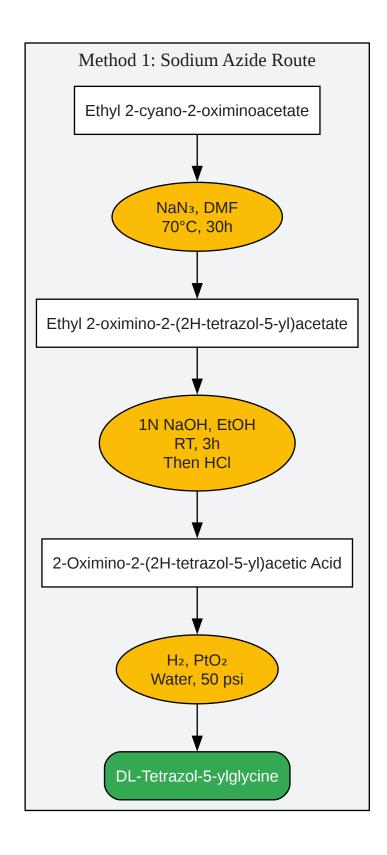
Melting Point: 190 °C (decomposes)



Elemental Analysis: Calculated for C₃H₅N₅O₂: C, 25.18; H, 3.52; N, 48.94. Found: C, 25.33; H, 3.52; N, 48.71.

Visualized Experimental Workflows

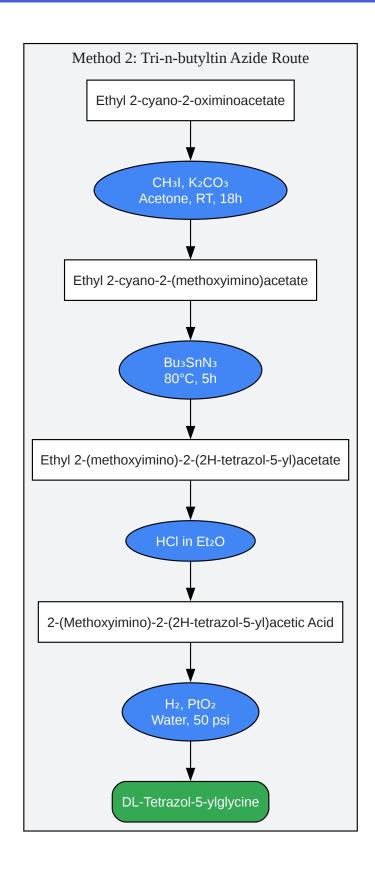




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Caption: Workflow for the synthesis of DL-Tetrazol-5-ylglycine via the sodium azide method.





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